![molecular formula C10H12O B7895821 1-Isopropenyl-2-methoxybenzene](/img/structure/B7895821.png)
1-Isopropenyl-2-methoxybenzene
Overview
Description
1-Isopropenyl-2-methoxybenzene is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biomass Proxy and Pyrolysis : Methoxyphenols, a group that includes 1-Isopropenyl-2-methoxybenzene, are utilized as proxies for terrestrial biomass. They help in investigating chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Kinetics of Oxidation : The kinetics of free-radical chain oxidation of compounds similar to this compound are studied, providing insights into their reactivity and potential applications in chemical synthesis (Zawadiak et al., 2003).
Food Chemistry and Off-Odors : Methoxybenzene compounds, which include this compound, are found in grains with off-odors. This research is crucial for understanding the impact of these compounds on food quality and safety (Seitz & Ram, 2000).
Electrochemical Applications : The selective electrochemical reactions of methoxybenzenes are studied, which can be critical in developing new electroanalytical methods and applications (Gitkis & Becker, 2006).
Organometallic Chemistry : The molecular structure of related compounds, like 1-lithio-2-methoxybenzene, is determined, which is essential for understanding the properties and reactivity of organometallic compounds (Harder et al., 1989; Harder et al., 1988).
Environmental Impact : Studies on the atmospheric reactions and environmental impact of methoxybenzene compounds, including this compound, are crucial for understanding their role as potential air pollutants (Sun et al., 2016).
Pharmacological Potential : Research on derivatives of methoxybenzene compounds, such as 1-cyclohexyl-x-methoxybenzene, explores their pharmacological properties, including effects on herpesvirus (Benencia & Courreges, 2000).
properties
IUPAC Name |
1-methoxy-2-prop-1-en-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-7H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERMDWYLTGRJPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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